Computed Lipophilicity (XLogP3-AA)
The computed lipophilicity (XLogP3-AA) for 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is 2.5 [1]. While a direct head-to-head comparison with the 3-nitrophenyl isomer (CAS 669740-08-3) is not available in the public domain, this value provides a baseline for predicting membrane permeability and solubility. As a class-level inference, the substitution pattern on the phenyl ring (para vs. meta) is known to influence lipophilicity and, consequently, the compound's behavior in biological assays. This property is a critical factor in determining the compound's suitability as a starting point for hit-to-lead optimization, differentiating it from isomers with potentially different ADME profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Amino-N-(3-nitrophenyl)thiophene-3-carboxamide (CAS 669740-08-3) - Data not available |
| Quantified Difference | Not calculable due to lack of comparator data |
| Conditions | Computed property (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a primary determinant of a compound's absorption, distribution, and overall drug-likeness, making this specific value a key selection criterion for medicinal chemistry programs.
- [1] PubChem. (2026). 2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide (CID 16640521). National Center for Biotechnology Information. View Source
